methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate
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Overview
Description
Methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-c][1,3]thiazoles This compound is characterized by its unique structure, which includes a bromophenyl group, a thioxo group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a thioamide with a bromophenyl-substituted isocyanide under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a base like pyridine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
Methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the thioxo and carbonyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(2-chlorophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate
- Methyl 6-(2-fluorophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate
- Methyl 6-(2-methylphenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate
Uniqueness
Methyl 6-(2-bromophenyl)-7-oxo-5-thioxotetrahydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding affinity compared to its chloro, fluoro, or methyl-substituted analogs. This makes it a valuable compound for developing new chemical entities with improved biological activity and selectivity .
Properties
IUPAC Name |
methyl 6-(2-bromophenyl)-7-oxo-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S2/c1-19-12(18)11-16-9(6-21-11)10(17)15(13(16)20)8-5-3-2-4-7(8)14/h2-5,9,11H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQUPDRQIVTGQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1N2C(CS1)C(=O)N(C2=S)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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